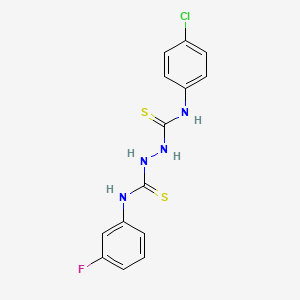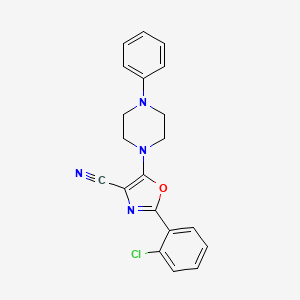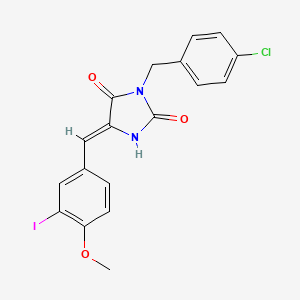
N-(4-chlorophenyl)-N'-(3-fluorophenyl)-1,2-hydrazinedicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(3-fluorophenyl)-1,2-hydrazinedicarbothioamide is a useful research compound. Its molecular formula is C14H12ClFN4S2 and its molecular weight is 354.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0175946 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probe for Zn2+ Detection
A practical application of hydrazine-carbothioamide-based fluorescent chemosensors, including derivatives of N-(4-chlorophenyl)-N'-(3-fluorophenyl)-1,2-hydrazinedicarbothioamide, has been for the selective detection of Zn2+ ions. These chemosensors exhibit selective fluorescence emission for Zn2+ without interference from other metal ions, useful in environmental and biological contexts such as paper strips, zebrafish, and real water samples detection. The mechanism relies on a chelation-enhanced fluorescence process, highlighting the compound's potential in trace metal ion analytics (Suh et al., 2022).
Anticonvulsant Activity
Research into novel N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothio amides, closely related to the structure of this compound, has shown promising results for anticonvulsant activity. These compounds have been evaluated in various seizure models, showing significant protection against seizures and good binding properties with epilepsy molecular targets. This highlights their potential in developing new anticonvulsant medications (Tripathi et al., 2012).
Solubility and Dissolution Thermodynamics
The solubility of this compound derivatives in various solvents has been extensively studied to understand their physicochemical properties better. Such studies are crucial for pharmaceutical formulation development, providing insights into the solubility behavior of these compounds across different temperatures and solvents. This research assists in the optimization of drug delivery systems and enhances the bioavailability of potential pharmaceuticals (Bhat et al., 2014).
Antioxidant Activity
Hydrazinecarbothioamides, including this compound derivatives, have been synthesized and evaluated for their antioxidant activity. These compounds exhibit significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The research indicates potential therapeutic applications in developing antioxidant supplements or drugs (Barbuceanu et al., 2014).
Environmental Pollutant Detection
Another application of hydrazinecarbothioamide-based compounds is in the detection of environmental pollutants. Specific derivatives have been employed as electro-catalyst mediators in sensors for measuring significant water pollutants like hydrazine and chlorophenols, indicating their utility in environmental monitoring and safety (Tahernejad-Javazmi et al., 2018).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-fluorophenyl)carbamothioylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4S2/c15-9-4-6-11(7-5-9)17-13(21)19-20-14(22)18-12-3-1-2-10(16)8-12/h1-8H,(H2,17,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPHLQZHMLENGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4610045.png)
![4-[(2-methoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4610059.png)
![1-(2,5-dimethoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4610065.png)

![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4610074.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4610087.png)

![N-(4-ethoxyphenyl)-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4610102.png)


![[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4610128.png)
![N,N-dibenzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4610134.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B4610142.png)
